molecular formula C11H14N2O4 B2709970 Methyl 4-nitro-3-(propylamino)benzoate CAS No. 1400645-19-3

Methyl 4-nitro-3-(propylamino)benzoate

Cat. No.: B2709970
CAS No.: 1400645-19-3
M. Wt: 238.243
InChI Key: ZBHQTHIGEDJEFH-UHFFFAOYSA-N
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Description

Methyl 4-nitro-3-(propylamino)benzoate is an organic compound with the molecular formula C11H14N2O4 It is a derivative of benzoic acid, featuring a nitro group at the fourth position and a propylamino group at the third position on the benzene ring

Scientific Research Applications

Methyl 4-nitro-3-(propylamino)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety data sheet for “Methyl 4-nitro-3-(propylamino)benzoate” suggests that personal protective equipment/face protection should be worn, adequate ventilation should be ensured, and contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should also be avoided, as well as dust formation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-nitro-3-(propylamino)benzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl benzoate to introduce the nitro group, followed by the substitution of the nitro group with a propylamino group. The reaction conditions typically involve the use of concentrated sulfuric acid and nitric acid for nitration, and a suitable amine (propylamine) for the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-nitro-3-(propylamino)benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Methyl 4-amino-3-(propylamino)benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 4-nitro-3-(propylamino)benzoic acid.

Mechanism of Action

The mechanism of action of methyl 4-nitro-3-(propylamino)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the propylamino group may enhance its binding affinity to specific molecular targets .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-nitro-4-(propylamino)benzoate: Similar structure but with different positions of the nitro and propylamino groups.

    Methyl 4-nitrobenzoate: Lacks the propylamino group.

    Methyl 3-(propylamino)benzoate: Lacks the nitro group.

Uniqueness

Methyl 4-nitro-3-(propylamino)benzoate is unique due to the specific positioning of the nitro and propylamino groups on the benzene ring. This unique arrangement can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 4-nitro-3-(propylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-3-6-12-9-7-8(11(14)17-2)4-5-10(9)13(15)16/h4-5,7,12H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHQTHIGEDJEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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